Welcome to the BenchChem Online Store!
molecular formula C12H16N2O2S B8323776 3-Cyano-2-(1,1-dipropoxymethylenamino) thiophene

3-Cyano-2-(1,1-dipropoxymethylenamino) thiophene

Cat. No. B8323776
M. Wt: 252.33 g/mol
InChI Key: RRYWNNYMPQCJIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06617330B2

Procedure details

In a small distillation apparatus a mixture of 12.4 g(0.1 mol) 2-amino-3-cyanothiophene and 37.2 g (0.15 mol) tetra-n-propylorthocarbonate is heated for 3 hours at 155° C. n-PrOH, which arises during the reaction is directly distilled out of the reaction flask. After completion of the reaction, excess tetra-n-propylorthocarbonate is distilled off under reduced pressure and the resulting raw material purified by column chromatography over silica gel (eluant: hexane/tert.butylmethyl ether 6:1). Yield: 10.6 g of 3-cyano-2-(1,1-dipropoxymethyleneamino)thiophene in the form of slightly brownish crystals; m.p. 65-67° C.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
37.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:7]#[N:8].[CH2:9]([O:12][C:13](OCCC)(OCCC)[O:14][CH2:15][CH2:16][CH3:17])[CH2:10][CH3:11]>C(O)CC>[C:7]([C:6]1[CH:5]=[CH:4][S:3][C:2]=1[N:1]=[C:13]([O:14][CH2:15][CH2:16][CH3:17])[O:12][CH2:9][CH2:10][CH3:11])#[N:8]

Inputs

Step One
Name
Quantity
12.4 g
Type
reactant
Smiles
NC=1SC=CC1C#N
Name
Quantity
37.2 g
Type
reactant
Smiles
C(CC)OC(OCCC)(OCCC)OCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
is directly distilled out of the reaction flask
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, excess tetra-n-propylorthocarbonate
DISTILLATION
Type
DISTILLATION
Details
is distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting raw material purified by column chromatography over silica gel (eluant: hexane/tert.butylmethyl ether 6:1)

Outcomes

Product
Name
Type
Smiles
C(#N)C1=C(SC=C1)N=C(OCCC)OCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.